Cas no 338748-60-0 (2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate)

2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate 化学的及び物理的性質
名前と識別子
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- 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate
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2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00883775-1g |
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl 3-chlorobenzoate |
338748-60-0 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
TRC | N154085-50mg |
2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate |
338748-60-0 | 50mg |
$ 380.00 | 2022-06-03 | ||
A2B Chem LLC | AI78427-1mg |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 3-chlorobenzoate |
338748-60-0 | >90% | 1mg |
$201.00 | 2024-04-20 | |
TRC | N154085-25mg |
2-[4-(4-Nitrophenyl)piperazino]ethyl 3-chlorobenzenecarboxylate |
338748-60-0 | 25mg |
$ 230.00 | 2022-06-03 | ||
A2B Chem LLC | AI78427-500mg |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 3-chlorobenzoate |
338748-60-0 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AI78427-5mg |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 3-chlorobenzoate |
338748-60-0 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI78427-10mg |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 3-chlorobenzoate |
338748-60-0 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI78427-1g |
2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 3-chlorobenzoate |
338748-60-0 | >90% | 1g |
$1295.00 | 2024-04-20 |
2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylateに関する追加情報
Introduction to 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate (CAS No. 338748-60-0)
2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate, identified by its CAS number 338748-60-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a piperazine moiety linked to an ethyl chain terminated with a benzenecarboxylate group, all further functionalized with a 4-nitrophenyl ring and a 3-chlorobenzene moiety. Such structural features make it a promising candidate for further investigation in drug discovery and development.
The significance of this compound lies in its potential biological activity, which is influenced by its unique chemical architecture. The presence of the 4-nitrophenyl group introduces a strong electron-withdrawing effect, which can modulate the reactivity and binding properties of the molecule. Additionally, the 3-chlorobenzene substituent adds another layer of electronic and steric influence, potentially enhancing interactions with biological targets. These features are particularly relevant in the design of molecules that require precise control over their pharmacokinetic and pharmacodynamic profiles.
In recent years, there has been growing interest in the development of novel compounds that incorporate piperazine derivatives due to their wide range of biological activities. Piperazine-based structures are known for their ability to interact with various biological receptors and enzymes, making them valuable scaffolds for drug design. The specific modification of 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate with these functional groups suggests that it may exhibit potent activity against certain therapeutic targets.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperazine derivatives have been extensively studied for their role as serotonin receptor antagonists, dopamine receptor modulators, and antipsychotic agents. The structural features of 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate may allow it to interact with these receptors in a novel way, potentially leading to the development of more effective treatments for conditions such as depression, anxiety, and schizophrenia.
Furthermore, the compound’s design aligns with current trends in medicinal chemistry towards the development of multivalent ligands. Multivalent interactions can enhance binding affinity and selectivity, which are critical factors in drug design. The presence of multiple functional groups in 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate may facilitate such interactions, making it a promising candidate for further exploration.
Recent studies have also highlighted the importance of computational methods in the design and optimization of drug-like molecules. Molecular modeling techniques can be used to predict the binding modes and interactions of compounds with biological targets, providing valuable insights into their potential efficacy and safety profiles. The structural complexity of 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate makes it an ideal candidate for such studies, which could accelerate its development into a lead compound for therapeutic applications.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies are employed to introduce the various functional groups while maintaining regioselectivity and minimizing side reactions. The use of modern techniques such as transition metal catalysis and flow chemistry has significantly improved the efficiency and scalability of these processes.
In addition to its potential therapeutic applications, 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate may also find utility in research settings as a tool compound. Its unique structure allows researchers to probe specific aspects of biological mechanisms, providing insights that could lead to new therapeutic strategies. For instance, studying its interactions with various receptors can help elucidate signaling pathways involved in neurological disorders.
The safety profile of any new compound is a critical consideration during its development. While 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate has not yet been extensively tested in clinical settings, preclinical studies are essential to evaluate its toxicity and pharmacokinetic properties. These studies will provide valuable data on dosing regimens, metabolic pathways, and potential side effects, ensuring that any subsequent clinical trials are designed safely and effectively.
The future prospects for 2-4-(4-Nitrophenyl)piperazinoethyl 3-chlorobenzenecarboxylate are promising given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this one will play an increasingly important role in drug discovery and development. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
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